Suberoylanilide-d5 Hydroxamic Acid
Overview
Description
Synthesis Analysis
The synthesis of SAHA has been refined over the years to improve yield and purity. Gediya et al. (2005) developed a high-yield synthesis process for SAHA, providing the product in 79.8% yield. This synthesis involves a procedure starting from N-hydroxy-N(1)-phenyloctanediamide, emphasizing SAHA's role as a potent inhibitor of histone deacetylase, inducing differentiation and apoptosis in cancer cells while suppressing their growth (Gediya et al., 2005).
Molecular Structure Analysis
The molecular structure of SAHA has been studied in detail, revealing its interaction with metal ions and the formation of complexes. Griffith et al. (2011) reported the X-ray crystal structure of SAHA and its solid-state and solution studies with Zn(II), Ni(II), Cu(II), and Fe(III) complexes. These studies show that SAHA forms tris-hydroxamato complex with Fe(III) and bis-hydroxamato complexes with the other metals, highlighting the bidentate coordination mode of the hydroxamato moiety in SAHA (Griffith et al., 2011).
Scientific Research Applications
Cancer Therapy Applications
Prostate Cancer Treatment : SAHA has shown promising results in inhibiting the growth of prostate cancer cells. In vitro and in vivo studies indicate that SAHA suppresses the growth of human prostate cancer cell lines and induces apoptosis in certain cells. This effectiveness extends to human prostate xenografts in nude mice, suggesting potential for prostate carcinoma treatment (Butler et al., 2000).
Combating Oral Cancer : Research has shown that SAHA can induce apoptosis in human oral cancer cells. It sensitizes these cells to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL), enhancing its anticancer activity. This suggests a new therapy approach for oral cancer (Yeh et al., 2009).
HDAC Inhibition in Various Cancers : SAHA is an effective inhibitor of histone deacetylases, which are implicated in various cancers. It has shown significant anticancer activity in both hematologic and solid tumors and is well-tolerated by patients (Marks, 2007).
Lung Cancer Therapy : SAHA treatment reveals complex interactions between proteome, ubiquitylome, and acetylome in non-small cell lung cancer cells. It significantly alters the profile of these elements in cancer cells, providing insights into SAHA-mediated cancer therapy (Wu et al., 2015).
Radiosensitization Effects : SAHA has been studied for its ability to sensitize cancer cells to radiation, thereby enhancing the effectiveness of radiation therapy in cancer treatment. This has been observed in various cell lines, including lung carcinoma cells (Gerelchuluun et al., 2018).
Molecular Mechanism Studies
Histone Modification Studies : SAHA's role in histone acetylation and butyrylation has been explored, providing insights into its mechanism of action in neuroblastoma cells. This includes changes in protein expression and histone modifications, offering clues about HDAC inhibitor-mediated cancer therapeutics (Xu et al., 2014).
miRNA Expression in Lung Cancer Cells : SAHA alters microRNA expression profiles in A549 human non-small cell lung cancer cells. This finding is crucial for understanding the anticancer mechanism of SAHA and its effects on gene expression regulation (Lee et al., 2009).
Structural Studies of SAHA Analogs : Investigations into the structural requirements of SAHA analogs have been conducted to understand how modifications affect its potency and selectivity. This research aids in the development of more effective anti-cancer drugs targeting HDAC proteins (Choi & Pflum, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-YQYLVRRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suberoylanilide-d5 Hydroxamic Acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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